N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide
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Overview
Description
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide is a complex organic compound characterized by the presence of an isoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide typically involves the reaction of 4-aminophenyl-3-methylbutanoic acid with phthalic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the isoindole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps, such as recrystallization and chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound is known to bind to proteins, such as bovine serum albumin (BSA), through hydrogen bonding and van der Waals forces. This binding can modulate the activity of the target proteins, leading to various biological effects[4][4].
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
- N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide
Uniqueness
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with proteins and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C19H18N2O3/c1-12(2)11-17(22)20-13-7-9-14(10-8-13)21-18(23)15-5-3-4-6-16(15)19(21)24/h3-10,12H,11H2,1-2H3,(H,20,22) |
InChI Key |
VZJKURFQNDFPBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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